molecular formula C25H28N2O5 B6086088 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B6086088
M. Wt: 436.5 g/mol
InChI Key: XHZKHBPULXHWNG-UHFFFAOYSA-N
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Description

This compound is a spirocyclic isoquinoline derivative characterized by a unique spiro[cyclopentane-1,3'-isoquinoline] core. Key structural features include:

  • A 2,3-dihydro-1,4-benzodioxin moiety at the N-terminus, which may enhance metabolic stability and bioavailability due to its electron-rich aromatic system .
  • A carboxamide group at the 4'-position, a common pharmacophore in drug design for hydrogen bonding and target engagement .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-30-13-12-27-24(29)19-7-3-2-6-18(19)22(25(27)10-4-5-11-25)23(28)26-17-8-9-20-21(16-17)32-15-14-31-20/h2-3,6-9,16,22H,4-5,10-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZKHBPULXHWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Bioactivity/Application References
Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide 2'-(2-methoxyethyl), benzodioxin, carboxamide Not reported Inferred: Potential neurological/anti-inflammatory activity (structural analogy to CGRP antagonists)
2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid Cyclohexyl substituent, carboxylic acid group ~343.4 Unspecified; carboxylic acid may enhance solubility
2′-sec-Butyl-1′-oxo-N-(1,3,4-thiadiazol-2-yl)-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxamide sec-Butyl, thiadiazolyl carboxamide ~414.5 Thiadiazole group may confer antimicrobial or kinase inhibitory activity
MK-0974 (CGRP antagonist) Trifluoroethyl, azabenzimidazolone, 2,3-difluorophenyl ~534.5 Migraine treatment via CGRP receptor antagonism; oral bioavailability
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Biphenylcarbonyl, benzofuran core ~513.5 Structural similarity suggests possible protease or kinase inhibition

Key Structural and Functional Insights:

Substituent Effects :

  • The 2-methoxyethyl group in the target compound may improve pharmacokinetics compared to the cyclohexyl () or sec-butyl () analogs by balancing lipophilicity and solubility .
  • The benzodioxin moiety (shared with ’s compound) is associated with enhanced oxidative stability and receptor binding in aromatic systems .

Bioactivity Trends :

  • Thiadiazole-containing analogs () often exhibit antimicrobial or kinase inhibitory properties, whereas CGRP antagonists () prioritize oral bioavailability and receptor selectivity .
  • The target compound’s carboxamide group is critical for hydrogen bonding, a feature shared with MK-0974’s azabenzimidazolone, which contributes to CGRP receptor affinity .

Synthetic Considerations: Diazonium salt coupling methods () may apply to synthesizing the benzodioxin or isoquinoline moieties, though the spirocyclic core likely requires specialized cyclization strategies .

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